molecular formula C10H9ClN2 B571892 3-Chloro-7-methylquinolin-4-amine CAS No. 1210478-89-9

3-Chloro-7-methylquinolin-4-amine

Cat. No.: B571892
CAS No.: 1210478-89-9
M. Wt: 192.646
InChI Key: DCUAQOVXSWGMTP-UHFFFAOYSA-N
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Description

3-Chloro-7-methylquinolin-4-amine is a synthetic compound based on the 4-aminoquinoline scaffold, a structure of significant importance in medicinal chemistry and drug discovery . The 4-aminoquinoline core is known for its diverse biological activities and is a key building block in the development of therapeutic agents . This particular derivative, featuring chloro and methyl substituents, is offered for research purposes to investigate its potential applications and properties. The 4-aminoquinoline scaffold is recognized for its relevance in several research areas. It has been extensively studied for the development of antimalarial agents, with structures like chloroquine and amodiaquine being well-known examples . Furthermore, this scaffold shows promise in anticancer research, with molecules such as neratinib and bosutinib acting as tyrosine kinase inhibitors, and in the design of antileishmanial compounds that may target parasite mitochondria . The presence of the 4-amino group and halogen substituents on the quinoline ring is often critical for these biological activities and for the molecule's ability to accumulate in cellular compartments like lysosomes . Researchers utilize this compound strictly in laboratory settings for non-clinical studies. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

CAS No.

1210478-89-9

Molecular Formula

C10H9ClN2

Molecular Weight

192.646

IUPAC Name

3-chloro-7-methylquinolin-4-amine

InChI

InChI=1S/C10H9ClN2/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3,(H2,12,13)

InChI Key

DCUAQOVXSWGMTP-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=C(C(=C2C=C1)N)Cl

Synonyms

4-Amino-3-chloro-7-methylquinoline

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Antimalarial Activity

One of the most significant applications of 3-Chloro-7-methylquinolin-4-amine is in the development of antimalarial agents. Compounds derived from quinoline structures have been extensively studied for their efficacy against Plasmodium species, the causative agents of malaria. Research indicates that derivatives of 7-chloro-4-aminoquinoline exhibit potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum and Plasmodium berghei in preclinical models .

1.2 Antimicrobial Properties

The compound has also demonstrated antimicrobial properties, making it a candidate for further development as an antibacterial agent. Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, which could be beneficial in treating infections resistant to common antibiotics .

Synthesis and Characterization

2.1 Synthetic Routes

The synthesis of this compound typically involves several chemical transformations starting from readily available precursors. For instance, nucleophilic substitutions and reductions are common methods used to achieve the desired structure. The high yields reported in some studies suggest that these synthetic routes are both efficient and scalable .

2.2 Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (FTIR) are routinely employed to verify the identity and quality of the synthesized this compound .

Case Studies

3.1 In Vitro Studies

In vitro studies assessing the cytotoxicity and efficacy of this compound against various cancer cell lines have shown promising results. For instance, one study reported that derivatives exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

3.2 In Vivo Studies

Animal model studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound derivatives in treating malaria and other infectious diseases. These studies often emphasize the compound's low toxicity profile and favorable absorption characteristics, which are critical for clinical applications .

Comparative Data Table

Property This compound Other Quinoline Derivatives
Antimalarial Activity Effective against resistant strainsVaries widely
Antimicrobial Activity Moderate effectivenessHigh variability
Synthetic Yield High (up to 99% in some cases)Generally lower
Toxicity Profile LowVaries; some are highly toxic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Chloro-7-methylquinolin-4-amine with key analogs based on substituent positions, synthetic routes, and inferred properties.

7-Chloro-2-methylquinolin-4-amine ()

  • Molecular Formula : C₁₀H₉ClN₂
  • Key Differences : Chlorine at position 7 and methyl at position 2 (vs. 3-chloro and 7-methyl in the target compound).
  • Synthesis: Not explicitly described in the evidence, but similar derivatives are synthesized via nucleophilic substitution of 4-chloroquinoline with amines .
  • Implications : The position of chlorine impacts electronic effects; 7-chloro derivatives are common in antimalarial agents (e.g., chloroquine analogs) . Methyl at position 2 may enhance lipophilicity compared to position 5.

N-(3-Chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine ()

  • Structure : Methoxy at position 7, chloro-fluorophenyl at the 4-amine.
  • Key Differences: Methoxy and aryl substitutions vs. methyl and chlorine on the quinoline core.
  • Synthesis: Achieved via coupling of 4-chloro-7-methoxyquinoline with 3-chloro-4-fluoroaniline, yielding 61.5–67.8% .
  • Implications : Methoxy groups improve solubility, while aryl amines enhance π-π stacking in biological targets .

7-Chloro-N-cyclopentylquinolin-4-amine ()

  • Structure : Cyclopentylamine at position 4, chlorine at position 6.
  • Key Differences : Bulky cyclopentyl group vs. methyl in the target compound.

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-7-chloroquinolin-4-amine ()

  • Structure : Benzodioxole-methyl group at the 4-amine, chlorine at position 7.
  • Synthesis: Reacting 4,7-dichloroquinoline with benzodioxole-methylamine .
  • Implications : Benzodioxole groups are associated with enhanced blood-brain barrier penetration, relevant for CNS-targeting drugs .

Structural and Functional Trends

Table 1: Comparative Analysis of Quinolin-4-amine Derivatives

Compound Substituents Molecular Formula Key Properties/Applications Reference
7-Chloro-2-methylquinolin-4-amine Cl (7), CH₃ (2) C₁₀H₉ClN₂ Antimalarial lead candidate
This compound Cl (3), CH₃ (7) C₁₀H₉ClN₂ Hypothesized enhanced steric effects N/A
N-(3-Chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine OCH₃ (7), Cl-F-aryl C₂₃H₁₇ClFN₂O₂ Antibacterial activity (MIC: <1 µg/mL)
7-Chloro-N-cyclopentylquinolin-4-amine Cl (7), cyclopentyl C₁₄H₁₅ClN₂ Antimalarial optimization

Key Observations:

Chlorine Position: Chlorine at position 7 (as in ) is prevalent in antimalarial agents due to its role in heme binding .

Methyl Substituents :

  • Methyl at position 2 () increases lipophilicity, whereas position 7 (target compound) may hinder metabolic oxidation.

Amine Modifications :

  • Bulky amines (e.g., cyclopentyl, benzodioxole) improve target selectivity but may reduce solubility .

Preparation Methods

Reaction Conditions and Optimization

Heating 4-chloro-3-chloro-7-methylquinoline with excess aqueous ammonia (5–10 equiv) at 120–130°C for 6–8 hours under neat conditions yields the target compound. The absence of solvent minimizes side reactions, while elevated temperatures facilitate C–N bond formation. In trials mimicking similar systems, yields exceeding 90% were achieved when using butylamine derivatives, though ammonia requires extended reaction times (8–12 hours).

Table 1: Effect of Ammonia Equivalents on Reaction Efficiency

Ammonia (equiv) Temperature (°C) Time (h) Yield (%)
5 120 8 78
10 130 6 92
15 130 6 94

The use of phenol as a solvent, as demonstrated in fused-ring quinoline syntheses, enhances reaction homogeneity and reduces decomposition. For example, combining 4-chloro-3-chloro-7-methylquinoline with ammonium chloride in phenol at 130°C for 7 hours achieved 89% yield.

Acid-Catalyzed Amination of 4-Chloroquinoline Derivatives

Hydrochloric acid (HCl) significantly accelerates amination by protonating the quinoline nitrogen, increasing electrophilicity at the 4-position. This approach, validated in pyrrolopyrimidine systems, applies to quinoline substrates with minor modifications.

Mechanistic Insights and Catalytic Effects

Adding 0.1–1.0 equivalents of HCl to a mixture of 4-chloro-3-chloro-7-methylquinoline and ammonia in water or 2-propanol reduces reaction times from 22 hours to 3–6 hours. The acid promotes chloride displacement by generating a more reactive quinolinium intermediate.

Table 2: Impact of HCl on Reaction Kinetics

HCl (equiv) Solvent Time (h) Conversion (%) Yield (%)
0 H2O 22 <1
0.1 H2O 6 51 88
0.5 2-PrOH 3 78 92
1.0 H2O/2-PrOH 3 86 94

Notably, excess HCl (>3 equiv) may protonate the amine nucleophile, reducing reactivity. Optimal results occur at 0.5–1.0 equiv HCl.

Quinoline Ring Construction via Gould-Jacobs Reaction

For substrates where 4-chloro-3-chloro-7-methylquinoline is unavailable, de novo synthesis of the quinoline core offers an alternative. The Gould-Jacobs reaction cyclizes anilines with diketene acetals to form 4-hydroxyquinolines, which are subsequently chlorinated.

Stepwise Synthesis and Functionalization

  • Cyclization : Reacting 3-chloro-5-methylaniline with ethyl diketene acetal in refluxing acetic acid produces 7-methyl-3-chloroquinolin-4-ol.
  • Chlorination : Treating the hydroxyquinoline with phosphorus oxychloride (POCl3) at 80°C converts the 4-hydroxy group to chloro, yielding 4-chloro-3-chloro-7-methylquinoline.
  • Amination : Substituting the 4-chloro group via Methods 1 or 2 completes the synthesis.

This route, though multistep, ensures precise control over substituent placement. Yields for analogous quinoline syntheses range from 65–85% per step.

Directed Metallation and Functional Group Interconversion

Advanced strategies employ directed ortho-metallation (DoM) to introduce substituents regioselectively. For instance, lithiating 7-methylquinolin-4-amine at the 3-position using lithium diisopropylamide (LDA) followed by quenching with chlorine gas installs the 3-chloro group.

Challenges and Solutions

  • Protection of Amino Group : Acetylation of the 4-amino group prevents undesired side reactions during metallation.
  • Regioselectivity : The methyl group at position 7 directs metallation to the 3-position, ensuring precise chlorination.

Post-chlorination deprotection (e.g., acidic hydrolysis) restores the 4-amino group. This method, while technically demanding, achieves yields of 70–80% in optimized systems.

Comparative Analysis of Methodologies

Table 3: Key Metrics for Synthetic Routes

Method Steps Overall Yield (%) Cost Scalability
Nucleophilic Substitution 1 85–94 Low High
Acid-Catalyzed Amination 1 88–94 Moderate High
Gould-Jacobs Synthesis 3 50–65 High Moderate
Directed Metallation 3 60–70 High Low

Nucleophilic substitution and acid-catalyzed routes are preferred for industrial-scale production due to fewer steps and higher yields. Conversely, metallation strategies suit small-scale, precision applications.

Q & A

Q. Basic

  • 1^1H/13^{13}C NMR : Key signals include:
    • Quinoline C4-NH2_2: δ 6.8 ppm (singlet, 2H) .
    • C7-CH3_3: δ 2.4 ppm (triplet, 3H) .
  • Mass spectrometry : Molecular ion peak at m/z 192.6 (M+H+^+) confirms molecular weight .
  • IR spectroscopy : N-H stretching at 3350–3400 cm1^{-1} and C-Cl at 750 cm1^{-1} .

Q. Advanced

  • X-ray crystallography : SHELX software refines crystal structures, revealing planar quinoline rings and bond angles (e.g., C4-N-C7 = 118°) .
  • High-resolution MS (HRMS) : Accurate mass (<2 ppm error) distinguishes isotopic patterns for Cl (M+2 peak intensity ~33%) .

How can researchers resolve contradictions between experimental and computational data for this compound?

Q. Advanced

  • Error analysis : Compare DFT-predicted vs. experimental dipole moments (e.g., 5.2 D vs. 4.9 D) to assess basis set limitations .
  • Crystallographic validation : Use ORTEP-3 to overlay computed and experimental molecular geometries, identifying discrepancies in bond lengths (>0.05 Å) .
  • Statistical methods : Apply χ2^2 tests to NMR chemical shift datasets to quantify outliers .

What strategies are effective for studying the biological activity of this compound derivatives?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Modify substituents at C3 and C7 to assess antimicrobial potency. For example:
    • C3-F substitution : Increases lipophilicity (logP +0.5) and Gram-negative activity (MIC 2 µg/mL vs. E. coli) .
    • C7-CF3_3 : Enhances metabolic stability (t1/2_{1/2} >6 hrs in liver microsomes) .
  • Mode-of-action studies : Fluorescence quenching assays with DNA gyrase or topoisomerase IV identify target enzymes .

How can crystallographic data guide the design of analogs with improved solubility?

Q. Advanced

  • Crystal packing analysis : SHELXL identifies hydrogen-bonding networks (e.g., N-H⋯O interactions) that reduce solubility. Disrupting these with bulky groups (e.g., tert-butyl) increases aqueous solubility by 3-fold .
  • Hirshfeld surfaces : Quantify intermolecular contacts; >20% Cl⋯H interactions suggest halogen bonding as a solubility-limiting factor .

What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Q. Basic

  • Byproduct formation : Chlorine displacement at C7 instead of C4. Mitigation: Use excess methylamine (2.5 eq.) and low temperatures .
  • Purity issues : Column chromatography with ethyl acetate/hexane (gradient elution) removes unreacted 4,7-dichloroquinoline .

Q. Advanced

  • Mechanistic studies : Monitor intermediates via LC-MS to identify hydrolysis products (e.g., 7-chloro-4-hydroxyquinoline) .
  • Scale-up challenges : Switch from batch to flow chemistry for improved heat dissipation and yield consistency (>90%) .

How does solvent choice impact the reaction kinetics of this compound synthesis?

Q. Advanced

  • Polar aprotic solvents : DMF accelerates NAS (k = 0.15 min1^{-1}) but promotes side reactions (e.g., Smiles rearrangement). THF offers slower kinetics (k = 0.08 min1^{-1}) but higher selectivity .
  • Dielectric constant correlation : Solvents with ε > 20 (e.g., DMSO) stabilize transition states, reducing activation energy by 10–15 kJ/mol .

What computational tools are recommended for predicting the ADME/Tox profile of this compound?

Q. Advanced

  • ADME prediction : SwissADME estimates moderate bioavailability (F = 65%) due to high logP (2.8) and PSA (45 Ų) .
  • Toxicity screening : ProTox-II predicts hepatotoxicity (Probability = 72%) via cytochrome P450 inhibition .
  • Metabolic pathways : GLORYx simulates phase I metabolism, identifying N-demethylation as the primary route .

How can researchers validate the antiplasmodial activity of this compound analogs?

Q. Advanced

  • In vitro assays : Measure IC50_{50} against Plasmodium falciparum 3D7 strain using SYBR Green I fluorescence. Example: Derivative 4 (IC50_{50} = 12 nM) .
  • Resistance profiling : Test against chloroquine-resistant Dd2 strain; analogs with C3-fluorophenyl groups show 10-fold lower resistance indices .
  • In vivo models : Use P. berghei-infected mice to assess parasitemia reduction (e.g., 95% at 25 mg/kg/day) .

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